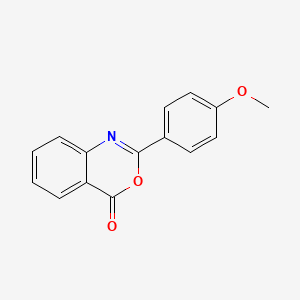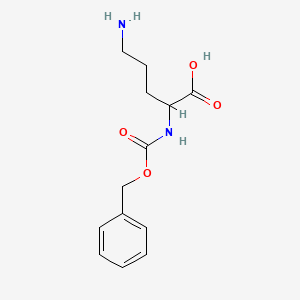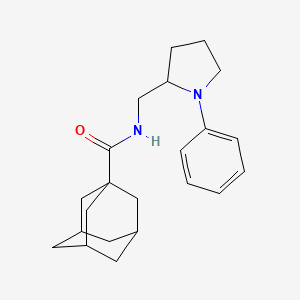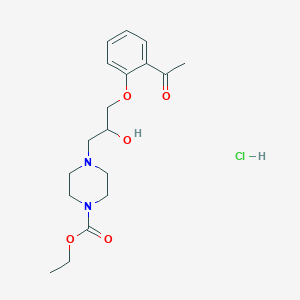
2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one” is a benzoxazinone derivative. Benzoxazinones are heterocyclic compounds containing a benzene fused to an oxazine ring. The 4-methoxyphenyl group suggests the presence of a phenyl ring with a methoxy (-OCH3) substituent .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzoxazinones are typically synthesized through cyclization reactions involving a 2-aminophenol and a carboxylic acid or its derivative .Molecular Structure Analysis
The molecular structure of this compound would likely show the benzoxazinone core with the 4-methoxyphenyl group attached at the 2-position of the benzene ring. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The benzoxazinone core may undergo reactions typical of lactams, while the methoxy group may be susceptible to reactions involving cleavage of the carbon-oxygen bond .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present. For example, the presence of the methoxy group may increase the compound’s solubility in organic solvents .Aplicaciones Científicas De Investigación
Chemical Properties and Luminescence
- Luminescence Properties : Methoxy-substituted 2-(2-tosylaminophenyl)-4H-3,1-benzoxazin-4-ones, including 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one, have been studied for their UV, IR, and luminescence spectra. The position of the methoxy group influences the strength of the intramolecular hydrogen bond (IHB), affecting the luminescence properties. Stronger IHB leads to a shift in the luminescence maximum to the short-wave region and increases luminescence intensity (Loseva, Bolotin, & Krasovitskii, 1971).
Biological Properties and Agronomic Utility
- Phytotoxic and Antimicrobial Properties : Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, like 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one, exhibit notable biological properties such as phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. These properties are significant in the context of agronomic utility and understanding allelopathic phenomena in plants (Macias et al., 2006).
Synthesis and Applications in Organic Chemistry
- Synthesis of Derivatives : A variety of methods for synthesizing derivatives of 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one have been developed. These derivatives have potential applications in organic chemistry, including as intermediates for oxygen-functionalized aromatic compounds (Nakamura, Uchiyama, & Ohwada, 2003).
Potential Pharmaceutical Applications
- Antihypertensive Activity : Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one derivatives, synthesized from 4-(2-aminophenyl)-4-hydroxypiperidine derivatives, have shown promise in antihypertensive activity. This suggests potential pharmaceutical applications for 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one derivatives in cardiovascular medicine (Takai et al., 1985).
Environmental Impact and Ecological Role
- Role in Chemical Defense Mechanisms : Studies on the ecological behavior of benzoxazinone-producing plants, including those related to 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one, have led to proposals concerning the role of these compounds in chemical defense mechanisms. The research encompasses their degradation, phytotoxicity, and ecotoxicologic effects (Macias et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-18-11-8-6-10(7-9-11)14-16-13-5-3-2-4-12(13)15(17)19-14/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBFHWQIDTXPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2Z)-6-(aminosulfonyl)-3-(2-methoxyethyl)-1,3-benzothiazol-2(3H)-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2826955.png)




![5-[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2826963.png)
![1-Prop-2-enoyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B2826964.png)



![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-methoxybenzamide](/img/structure/B2826972.png)